

5-Fluoro-2-methylpyridine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-2-methylpyridine

Cat. No.: B1303128

[Get Quote](#)

An In-depth Technical Guide to **5-Fluoro-2-methylpyridine**

Introduction

5-Fluoro-2-methylpyridine, also known as 5-fluoro-2-picoline, is a fluorinated pyridine derivative with significant applications in the pharmaceutical and agrochemical industries.^[1] Its unique fluorine substitution enhances molecular stability, reactivity, and biological activity, making it a valuable building block and key intermediate in the synthesis of novel compounds. ^[1] This compound is frequently utilized in the development of drugs targeting neurological disorders and in the formulation of more effective and environmentally conscious pesticides and herbicides.^[1] This guide provides a comprehensive overview of the physical and chemical properties of **5-Fluoro-2-methylpyridine**, detailed experimental protocols for its characterization, and a summary of its reactivity and safety information.

Chemical Structure and Identifiers

- IUPAC Name: **5-fluoro-2-methylpyridine**^[2]
- Synonyms: 5-fluoro-2-picoline, 3-Fluoro-6-picoline^{[1][3]}
- CAS Number: 31181-53-0^{[1][2][4]}
- Molecular Formula: C₆H₆FN^{[1][2][4]}
- SMILES: CC1=NC=C(C=C1)F^[2]

Physical Properties

5-Fluoro-2-methylpyridine is typically a light yellow or colorless liquid at room temperature.[1][5] A summary of its key physical properties is presented in the table below.

Property	Value	Source(s)
Molecular Weight	111.12 g/mol	[1][2][4]
Boiling Point	135-136 °C	[6]
114.7 °C at 760 mmHg	[1][3]	
Density	1.077 g/mL (or g/cm ³)	[3][6]
Appearance	Light yellow liquid	[1]
pKa (Predicted)	3.53 ± 0.10	[6]
Flash Point	23.1 °C	[3]

Chemical and Safety Properties

Reactivity and Stability

5-Fluoro-2-methylpyridine is stable under normal storage conditions.[7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NO_x), and hydrogen fluoride.[7]

Safety and Handling

The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard safety precautions should be followed when handling this chemical:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][8]
- Handling: Use only in a well-ventilated area or outdoors.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[4][9]

- Storage: Store in a well-ventilated place and keep the container tightly closed.[4] It is recommended to store under an inert gas like nitrogen or argon at 2-8°C.[6] Store locked up. [4]

Hazard Classification	GHS Pictograms	Hazard Statements
Acute Toxicity, Oral (Category 4)	Warning	H302: Harmful if swallowed
Skin Irritation (Category 2)	Warning	H315: Causes skin irritation
Eye Irritation (Category 2A)	Warning	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	Warning	H335: May cause respiratory irritation

Data sourced from PubChem.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **5-Fluoro-2-methylpyridine**. While specific spectra are not provided here, data including FT-IR, MS, ¹H NMR, and ¹³C NMR are available through chemical suppliers and databases.[10]

- Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.[11]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a liquid organic compound like **5-Fluoro-2-methylpyridine**.

Boiling Point Determination (Capillary Method)

The boiling point is a key indicator of a liquid's purity.[\[12\]](#) This method uses a small sample volume and is a standard technique in organic chemistry labs.

Methodology:

- Sample Preparation: Place a few milliliters of the liquid sample into a small test tube or fusion tube.[\[12\]](#)[\[13\]](#)
- Capillary Insertion: Seal one end of a capillary tube by heating it in a flame.[\[14\]](#) Place the capillary tube, sealed-end-up, into the liquid in the test tube.[\[13\]](#)[\[14\]](#)
- Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[\[13\]](#) Immerse this assembly in a heating bath (e.g., paraffin oil or an aluminum block).[\[15\]](#)
- Heating: Heat the bath slowly and uniformly, stirring to ensure even heat distribution.[\[15\]](#)
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[\[13\]](#)
- Measurement: Note the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point of the liquid.[\[13\]](#) The most accurate measurement is the constant temperature observed during this phase.[\[15\]](#)

Density Determination

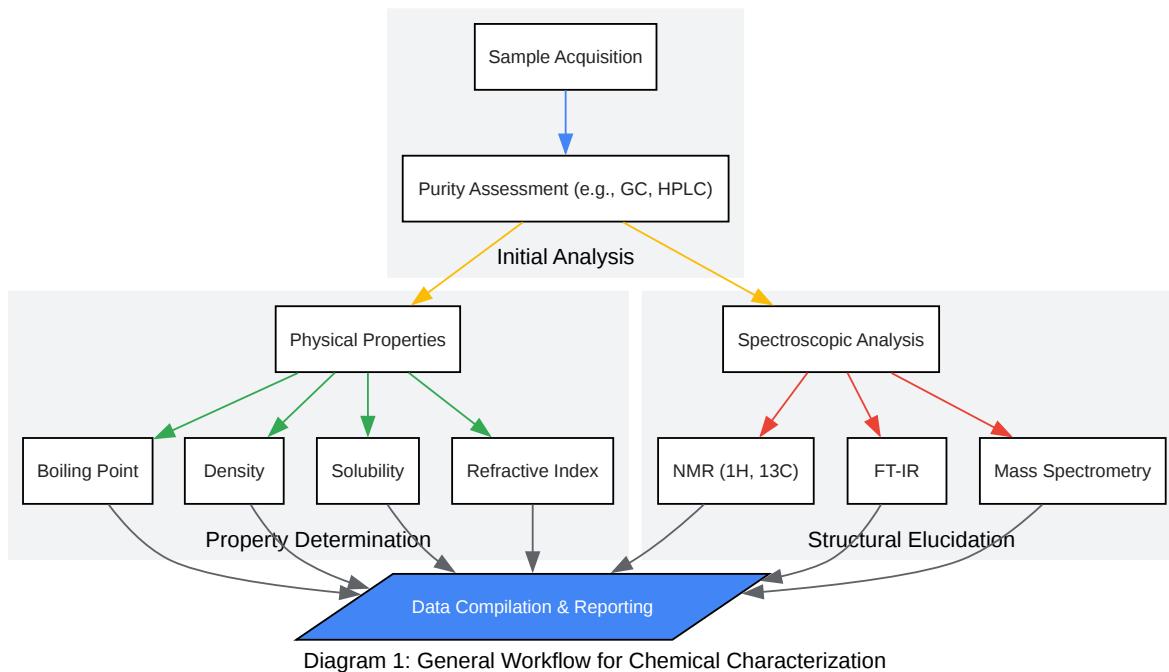
Density is a fundamental physical property calculated as mass per unit volume.[\[16\]](#)

Methodology:

- Mass Measurement: Weigh a clean, dry graduated cylinder on an electronic balance and record its mass.[\[16\]](#)[\[17\]](#)
- Volume Measurement: Add a specific volume (e.g., 10-20 mL) of **5-Fluoro-2-methylpyridine** to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[\[16\]](#)[\[17\]](#)

- Combined Mass Measurement: Weigh the graduated cylinder containing the liquid and record the combined mass.[16][17]
- Temperature Measurement: Measure and record the temperature of the liquid, as density is temperature-dependent.[16]
- Calculation:
 - Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.
 - Calculate the density using the formula: Density = Mass / Volume.
- Precision: Repeat the procedure multiple times and average the results for improved accuracy.[17]

Solubility Determination


Solubility is the maximum amount of a solute that can dissolve in a given solvent at a specific temperature.[18][19]

Methodology:

- Solvent Preparation: Measure a precise volume (e.g., 10 mL) of a chosen solvent (e.g., water, ethanol, DMSO) into a test tube.[18] Record the initial temperature of the solvent.[18]
- Solute Addition: Add a small, pre-weighed amount of **5-Fluoro-2-methylpyridine** to the test tube.
- Dissolution: Stopper the test tube and shake it to facilitate dissolution.[18] Avoid warming the tube with your hands, as temperature affects solubility.[18]
- Iterative Addition: Continue adding small, weighed portions of the solute, shaking after each addition, until a small amount of the solute no longer dissolves, indicating that the solution is saturated.[18][20]
- Measurement: The total mass of the solute that dissolved in the solvent volume at that temperature represents its solubility. This is often expressed as g/100 mL or g/L.

Logical and Synthesis Workflows

The following diagrams illustrate the logical workflow for chemical characterization and a known synthesis route for **5-Fluoro-2-methylpyridine**.

[Click to download full resolution via product page](#)

Diagram 1: General Workflow for Chemical Characterization

Diagram 2: Synthesis of **5-Fluoro-2-methylpyridine**

This synthesis route is based on a procedure described by ChemicalBook, involving the diazotization of 5-Amino-2-methylpyridine followed by a Schiemann-like reaction.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Fluoro-2-methylpyridine | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 6. 5-Fluoro-2-methylpyridine CAS#: 31181-53-0 [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. 5-Fluoro-2-methylpyridine(31181-53-0)FT-IR [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 19. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. 5-Fluoro-2-methylpyridine | 31181-53-0 [chemicalbook.com]

- To cite this document: BenchChem. [5-Fluoro-2-methylpyridine physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1303128#5-fluoro-2-methylpyridine-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com